5-chloro-1H-indol-6-ol
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Overview
Description
5-chloro-1H-indol-6-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features a chlorine atom at the 5th position and a hydroxyl group at the 6th position of the indole ring, making it a unique and valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-indol-6-ol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid . Another method involves the reaction of o-nitrostyrenes with titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a reductive C(sp2)–H amination reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-indol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
5-chloro-1H-indol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
5-bromo-1H-indol-6-ol: Similar structure with a bromine atom instead of chlorine, used in similar applications.
5-fluoro-1H-indol-6-ol: Contains a fluorine atom, often used in medicinal chemistry for its unique properties.
Uniqueness
5-chloro-1H-indol-6-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications. Additionally, the hydroxyl group at the 6th position enhances its solubility and potential interactions with biological targets .
Biological Activity
5-Chloro-1H-indol-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the indole family, characterized by a chlorine atom at the 5-position and a hydroxyl group at the 6-position. Its molecular formula is C8H6ClN1O, and it has a molecular weight of approximately 169.59 g/mol. The presence of these functional groups enhances its interaction with biological targets, making it suitable for various therapeutic applications.
Target Interactions:
this compound interacts with multiple biological targets, primarily through hydrogen bonding and halogen interactions. These interactions facilitate binding with enzymes and receptors, leading to significant biological effects.
Biochemical Pathways:
The compound is involved in several biochemical pathways, affecting cellular signaling and gene expression. Indole derivatives like this compound have been shown to modulate pathways related to inflammation, cancer progression, and microbial resistance.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity: Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans .
- Anticancer Properties: Research indicates that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects: The compound has shown potential in reducing inflammation by modulating cytokine release and inhibiting inflammatory pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) for MRSA was found to be as low as 0.25 µg/mL for certain analogs, indicating strong antimicrobial potential without significant cytotoxicity .
Compound | MIC (µg/mL) | Cytotoxicity (HEK293) |
---|---|---|
This compound | ≤0.25 | Non-cytotoxic |
Analog A | 0.50 | Low cytotoxicity |
Analog B | 1.00 | Moderate cytotoxicity |
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound significantly inhibited the growth of various cancer cell lines. For instance, treatment with concentrations up to 50 µM resulted in over 87% cell viability in non-cancerous cells while effectively reducing viability in cancerous cells .
Properties
Molecular Formula |
C8H6ClNO |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
5-chloro-1H-indol-6-ol |
InChI |
InChI=1S/C8H6ClNO/c9-6-3-5-1-2-10-7(5)4-8(6)11/h1-4,10-11H |
InChI Key |
FIOKUQGAUOSMLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Cl)O |
Origin of Product |
United States |
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